molecular formula C8H10O2 B118106 1,4-Di(hydroxymethyl)benzene-d4 CAS No. 1158734-28-1

1,4-Di(hydroxymethyl)benzene-d4

Cat. No. B118106
M. Wt: 142.19 g/mol
InChI Key: BWVAOONFBYYRHY-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Dioxane-d4, is an important organic compound used in a variety of scientific research applications. It is a stable, non-toxic, and colorless liquid, and is a derivative of the 1,4-dioxane molecule. It has been used as a solvent for many years, and is also used as a stabilizer in many chemical reactions. 1,4-Di(hydroxymethyl)benzene-d4 has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of proteins, and in the study of biological processes.

Scientific Research Applications

Supramolecular Networks and Structural Analysis

1,4-Di(hydroxymethyl)benzene derivatives are foundational in studying supramolecular networks and crystal structures. For instance, 1,4-di[bis(hydroxyphenyl)methyl]benzene and related compounds demonstrate diverse network architectures in their crystal structures, showcasing the impact of solvent/co-former in affording various supramolecular networks (Thakuria, Sarma, & Nangia, 2010). Similarly, the structure of 5-hydroxymethyl-2-methoxyphenol reveals how hydroxymethyl groups influence the molecular conformation and intermolecular interactions within crystals (Hassan et al., 2015).

Catalysis and Chemical Reactions

The heteropolyanion-based ionic hybrid, combining a divalent ionic liquid cation with a V-containing heteropolyanion, demonstrates the role of 1,4-di(hydroxymethyl)benzene derivatives in catalyzing the hydroxylation of benzene with hydrogen peroxide. This highlights their potential as green, bulk-type catalysts for chemical reactions (Leng et al., 2011). Furthermore, the enforced stacking in crowded arenes study explores the synthetic accessibility and associative properties of benzene rings with secondary amides, underlining the significance of 1,4-di(hydroxymethyl)benzene derivatives in designing molecules for liquid crystalline phases (Bushey et al., 2001).

Electrochemical Sensing

The development of electrochemical sensors for detecting polyphenols, based on 1,4-di(hydroxymethyl)benzene derivatives, showcases their application in environmental monitoring and food analysis. These compounds facilitate the rapid, simultaneous detection of tea polyphenols, demonstrating their utility in analytical methods (Thangaraj, Manjula, & Kumar, 2012).

Environmental and Health Research

Studies on benzene and its metabolites, including derivatives of 1,4-di(hydroxymethyl)benzene, contribute to understanding the mechanisms of carcinogenesis and the environmental impact of industrial chemicals. Research on the effects of benzene metabolites on global DNA methylation in human cells provides insights into the epigenetic mechanisms associated with carcinogen toxicity (Hu et al., 2014).

properties

IUPAC Name

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVAOONFBYYRHY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenedimethanol-d4

Synthesis routes and methods

Procedure details

440 g (2.52 moles) of p-xylylene dichloride, 637 g (4.57 moles) of anhydrous potassium carbonate and 6 liters of water were charged to a flask. The temperature was raised until refluxing began at 103° C. and this temperature was maintained for 5 hours with the contents of the flask being stirred. Approximately 3 liters of water were then removed by distillation. Upon cooling to room temperature white crystals of p-xylylene glycol appeared. The p-xylylene glycol was obtained by filtration and was recrystallised from hot water.
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
637 g
Type
reactant
Reaction Step One
Name
Quantity
6 L
Type
reactant
Reaction Step One

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